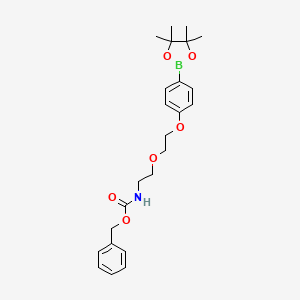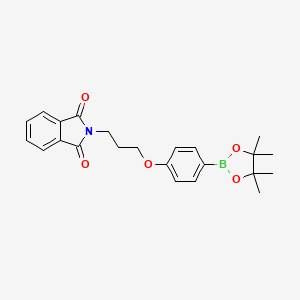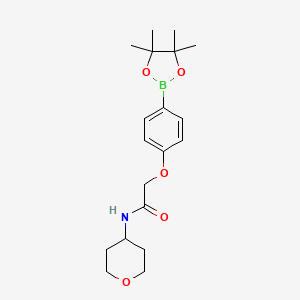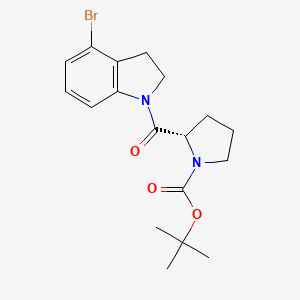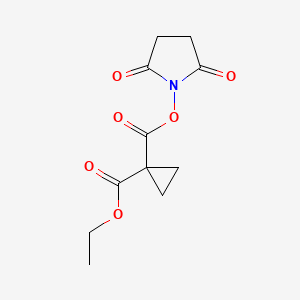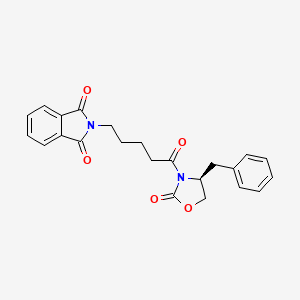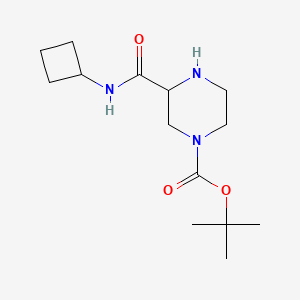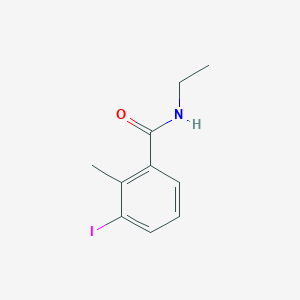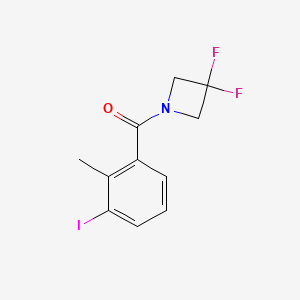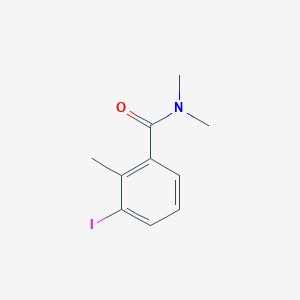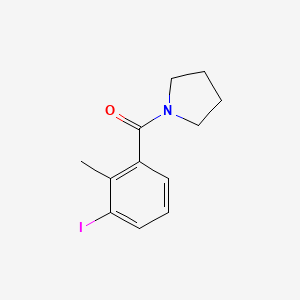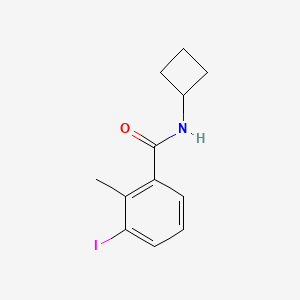
N-Cyclobutyl-3-iodo-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclobutyl-3-iodo-2-methylbenzamide is a chemical compound with the molecular formula C12H14INO It is characterized by the presence of a cyclobutyl group attached to the nitrogen atom, an iodine atom at the 3-position, and a methyl group at the 2-position of the benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-3-iodo-2-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodo-2-methylbenzoic acid and cyclobutylamine.
Amide Formation: The 3-iodo-2-methylbenzoic acid is reacted with cyclobutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The resulting this compound is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-Cyclobutyl-3-iodo-2-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: Formation of N-Cyclobutyl-3-substituted-2-methylbenzamides.
Oxidation Reactions: Formation of this compound N-oxides.
Reduction Reactions: Formation of N-Cyclobutyl-2-methylbenzamide.
Coupling Reactions: Formation of N-Cyclobutyl-3-aryl-2-methylbenzamides.
科学的研究の応用
N-Cyclobutyl-3-iodo-2-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-Cyclobutyl-3-iodo-2-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyclobutyl group can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
N-Cyclobutyl-3-chloro-2-methylbenzamide: Similar structure with a chlorine atom instead of iodine.
N-Cyclobutyl-3-bromo-2-methylbenzamide: Similar structure with a bromine atom instead of iodine.
N-Cyclobutyl-3-fluoro-2-methylbenzamide: Similar structure with a fluorine atom instead of iodine.
Uniqueness
N-Cyclobutyl-3-iodo-2-methylbenzamide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as coupling reactions that are not as readily accessible with other halogens. The iodine atom also imparts distinct electronic and steric properties to the compound, influencing its reactivity and interactions with molecular targets.
特性
IUPAC Name |
N-cyclobutyl-3-iodo-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c1-8-10(6-3-7-11(8)13)12(15)14-9-4-2-5-9/h3,6-7,9H,2,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNHEZCEUJNRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)C(=O)NC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

